molecular formula C22H30N2O3 B10879276 1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine

1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine

Cat. No.: B10879276
M. Wt: 370.5 g/mol
InChI Key: APGGVVIVLWSUBY-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features two benzyl groups substituted with methoxy and ethoxy groups, respectively, attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-ethoxybenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of toluene derivatives.

    Substitution: Formation of various substituted piperazines.

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine is not fully understood, but it is believed to interact with various neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation can lead to changes in mood, perception, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethoxybenzyl)piperazine
  • 4-(4-Ethoxybenzyl)piperazine
  • 1-Benzyl-4-(4-ethoxybenzyl)piperazine

Uniqueness

1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine is unique due to the presence of both methoxy and ethoxy groups on the benzyl rings. This combination of substituents can lead to distinct chemical and biological properties compared to other piperazine derivatives. The specific arrangement of these groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O3/c1-4-27-20-8-5-18(6-9-20)16-23-11-13-24(14-12-23)17-19-7-10-21(25-2)15-22(19)26-3/h5-10,15H,4,11-14,16-17H2,1-3H3

InChI Key

APGGVVIVLWSUBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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